molecular formula C17H16Cl2N2O2 B1224207 4-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

4-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

Cat. No. B1224207
M. Wt: 351.2 g/mol
InChI Key: OQWYBMHNBITLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide is a member of benzamides.

Scientific Research Applications

  • Antitumor Activity :

    • The compound shows significant antitumor activity, as evidenced by its inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).
  • Gastrokinetic Agent Development :

    • Derivatives of this compound have been found to have potent gastrokinetic activity, impacting gastric emptying in animal models (Kato et al., 1992).
    • Synthesized analogues of this compound show gastroprokinetic activity, suggesting its utility in therapeutic applications (Morie et al., 1995).
  • Potential in Anti-Tubercular Therapy :

    • Synthesized derivatives have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
  • Role in Synthesis of Other Compounds :

    • It has been used in the synthesis of other important compounds, like Gefitinib, indicating its role as a key intermediate in pharmaceutical synthesis (Jin et al., 2005).
  • Molecular Structure Analysis :

    • Studies on similar compounds have been conducted to understand their crystal structures and energetic properties, which are crucial for their application in medicinal chemistry (Piontek et al., 2018).
  • Sulfonamide Inhibitors of Enzymes :

    • Derivatives have been evaluated as inhibitors of carbonic anhydrase isoenzymes, demonstrating their potential in enzyme inhibition studies (Supuran et al., 2013).

properties

Product Name

4-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide

Molecular Formula

C17H16Cl2N2O2

Molecular Weight

351.2 g/mol

IUPAC Name

4-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H16Cl2N2O2/c18-13-3-1-12(2-4-13)17(22)20-14-5-6-16(15(19)11-14)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22)

InChI Key

OQWYBMHNBITLBX-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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